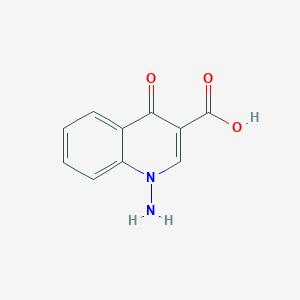
1-Amino-4-oxoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AOQC is a heterocyclic compound that has been synthesized and studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. The synthesis of AOQC has been achieved using a variety of methods, and its mechanism of action has been explored in detail.
Mécanisme D'action
The mechanism of action of AOQC is not well understood, but it is thought to involve the inhibition of enzymes involved in key metabolic pathways. For example, AOQC has been found to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. This inhibition can lead to the disruption of DNA synthesis and cell division, making AOQC a potential anticancer agent.
Biochemical and Physiological Effects:
AOQC has been found to exhibit a range of biochemical and physiological effects, including inhibition of bacterial growth, inhibition of cancer cell proliferation, and inhibition of inflammation. It has also been found to exhibit antioxidant activity, which may make it useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AOQC in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to design experiments to test its efficacy.
Orientations Futures
There are several future directions for research on AOQC, including:
1. Further studies to elucidate the mechanism of action of AOQC, which could lead to the development of more effective drugs.
2. Studies to explore the potential use of AOQC in the treatment of other diseases, such as neurodegenerative diseases.
3. Studies to optimize the synthesis of AOQC, which could lead to more efficient and cost-effective production methods.
4. Studies to explore the potential use of AOQC in combination with other drugs, which could lead to synergistic effects and improved treatment outcomes.
In conclusion, AOQC is a heterocyclic compound that has been the subject of significant scientific research due to its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of a variety of diseases.
Méthodes De Synthèse
AOQC can be synthesized using a variety of methods, including the reaction of 2-aminobenzoic acid with ethyl acetoacetate in the presence of sodium ethoxide, or the reaction of 2-aminobenzoic acid with ethyl oxalyl chloride in the presence of triethylamine. The resulting product can be purified using a variety of techniques, including recrystallization and chromatography.
Applications De Recherche Scientifique
AOQC has been the subject of significant scientific research due to its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biochemical and physiological effects, including inhibition of bacterial growth, inhibition of cancer cell proliferation, and inhibition of inflammation. These effects make it a promising candidate for the development of new drugs for the treatment of a variety of diseases.
Propriétés
Numéro CAS |
135261-77-7 |
|---|---|
Formule moléculaire |
C10H8N2O3 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
1-amino-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-12-5-7(10(14)15)9(13)6-3-1-2-4-8(6)12/h1-5H,11H2,(H,14,15) |
Clé InChI |
HWWAMQNWBBVENP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2N)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=CN2N)C(=O)O |
Synonymes |
3-Quinolinecarboxylicacid,1-amino-1,4-dihydro-4-oxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



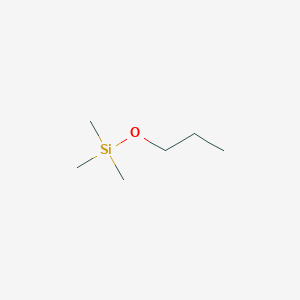

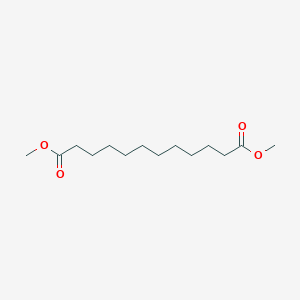

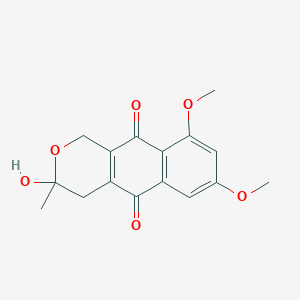
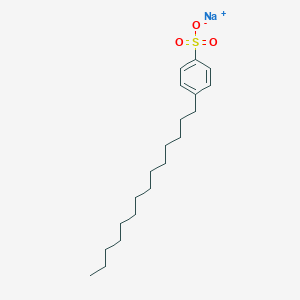
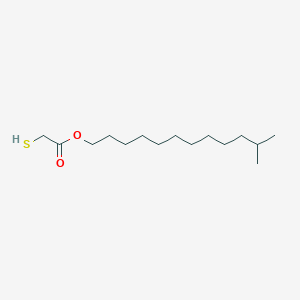



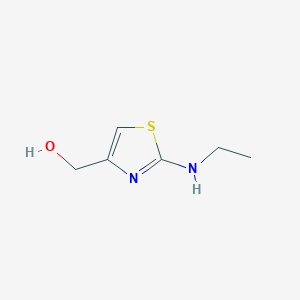

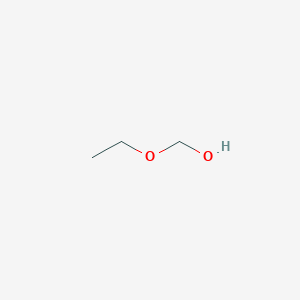
![2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B161749.png)